4-Bromo-2-(trifluoromethoxy)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of bromobenzaldehydes and their derivatives is a topic of interest in several papers. For instance, the practical synthesis of 4,4,4-trifluorocrotonaldehyde is described, which is a precursor for the formation of trifluoromethylated stereogenic centers via organocatalytic 1,4-additions . This suggests that similar methodologies could potentially be applied to the synthesis of 4-Bromo-2-(trifluoromethoxy)benzaldehyde. Additionally, the selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation indicates a method for introducing bromine into benzaldehyde derivatives . This technique could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is crucial for understanding their reactivity and properties. The structure and electronic nature of the benzaldehyde/boron trifluoride adduct have been determined by X-ray crystallography, which provides insights into the complexation of benzaldehydes with Lewis acids . This information could be extrapolated to understand the interactions of 4-Bromo-2-(trifluoromethoxy)benzaldehyde with other molecules.
Chemical Reactions Analysis
The reactivity of bromobenzaldehydes in various chemical reactions is well-documented. For example, the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines to form 2-aryl-1,2-dihydrophthalazines and the synthesis of 4-bromobenzohydrazide derivatives with antibacterial properties demonstrate the versatility of bromobenzaldehydes in synthesizing biologically active compounds. These reactions could be relevant to the chemical behavior of 4-Bromo-2-(trifluoromethoxy)benzaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzaldehydes are influenced by their molecular structure. The synthesis, X-ray crystal structure, vibrational spectroscopy, and computational analysis of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide provide a comprehensive understanding of the properties of a specific bromobenzaldehyde derivative. This information can be used to infer the properties of 4-Bromo-2-(trifluoromethoxy)benzaldehyde, such as its spectroscopic characteristics and reactivity descriptors.
Scientific Research Applications
Synthesis and Chemical Reactivity
4-Bromo-2-(trifluoromethoxy)benzaldehyde is a valuable intermediate in organic synthesis, offering diverse pathways for chemical transformations. Schlosser and Castagnetti (2001) demonstrated its utility in generating 1,2-dehydro-3- and -4-(trifluoromethoxy)benzenes, which are precursors to various naphthalene derivatives. This process involves arynes that can undergo cycloadditions, reductions, and further functionalizations, highlighting the compound's versatility in synthetic chemistry (Schlosser & Castagnetti, 2001).
Catalysis and Functionalization
The compound's utility extends to catalysis, where it acts as a substrate for selective bromination. Dubost et al. (2011) showcased a method for ortho-bromination of benzaldoximes, leading to 2-bromobenzaldehydes. This process employs palladium-catalyzed C-H activation, underscoring the potential of 4-Bromo-2-(trifluoromethoxy)benzaldehyde in catalytic transformations and the synthesis of functionalized aromatic compounds (Dubost et al., 2011).
Material Science and Molecular Structures
In material science, the compound serves as a building block for novel materials. For instance, Arunagiri et al. (2018) synthesized a novel hydrazone Schiff base using 4-Bromo-2-(trifluoromethoxy)benzaldehyde, which was structurally characterized to understand its potential applications in electronics and photonics. The study emphasized the importance of such compounds in designing materials with specific optical and electronic properties (Arunagiri et al., 2018).
Trifluoromethoxylation Reagents
Guo et al. (2017) introduced a new trifluoromethoxylation reagent, showcasing an asymmetric silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes. This highlights the role of 4-Bromo-2-(trifluoromethoxy)benzaldehyde derivatives in developing novel reagents that enhance the trifluoromethoxylation process, crucial for introducing trifluoromethoxy groups into organic molecules for pharmaceutical and agrochemical applications (Guo et al., 2017).
Safety And Hazards
4-Bromo-2-(trifluoromethoxy)benzaldehyde is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H227, H315, H319, H335 . The precautionary statements include P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, use only under a chemical fume hood, do not breathe dust, and do not ingest .
properties
IUPAC Name |
4-bromo-2-(trifluoromethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZVKHIUQLEMPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595692 | |
Record name | 4-Bromo-2-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethoxy)benzaldehyde | |
CAS RN |
220996-80-5 | |
Record name | 4-Bromo-2-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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